1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
CAS No.: 2034521-23-6
Cat. No.: VC5687003
Molecular Formula: C14H16FN5O3
Molecular Weight: 321.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034521-23-6 |
|---|---|
| Molecular Formula | C14H16FN5O3 |
| Molecular Weight | 321.312 |
| IUPAC Name | 1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |
| Standard InChI | InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) |
| Standard InChI Key | HEHOUBOONRDOQX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F |
Introduction
Chemical Structure and Molecular Features
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea features a central urea moiety (-NH-C(=O)-NH-) bridging two aromatic systems: a 4,6-dimethoxy-1,3,5-triazine ring and a 3-fluoro-4-methylphenyl group. The triazine ring contributes electron-deficient characteristics, while the fluorinated aryl group enhances lipophilicity and metabolic stability . Key structural parameters include:
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Molecular formula:
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Molecular weight: 372.34 g/mol
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Key functional groups: Urea, triazine, methoxy, fluoro, and methyl substituents.
The compound’s planar triazine core enables π-π stacking interactions, while the fluorine atom induces electrostatic effects critical for target binding .
Synthetic Methodologies and Optimization
General Synthesis Strategy
The synthesis typically involves a multi-step sequence:
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Triazine core preparation: 4,6-Dimethoxy-1,3,5-triazine-2-carbaldehyde is synthesized via nucleophilic substitution on cyanuric chloride with methoxide ions .
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Reductive amination: The aldehyde is reacted with a primary amine (e.g., benzylamine) to form an imine intermediate, followed by reduction to yield the methylamine derivative .
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Urea formation: The amine is coupled with 3-fluoro-4-methylphenyl isocyanate under basic conditions.
Table 1: Optimization of Urea Coupling Reaction Conditions
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | Benzoic acid | 90 | 16 | 86 |
| 2 | Acetonitrile | - | 80 | 24 | 71 |
| 3 | DCE | -TSA | 100 | 18 | 79 |
Optimal yields (86%) were achieved in toluene with benzoic acid catalysis at 90°C . Solvent polarity significantly impacts reaction efficiency, with non-polar media favoring urea formation .
Physicochemical Properties
Experimental and computational data for analogous compounds suggest the following properties:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon Calculator |
| Aqueous solubility | 12 µg/mL (pH 7.4) | ADMET Predictions |
| Melting point | 218–224°C | DSC analysis |
| pKa | 4.1 (urea NH) | Potentiometric |
The compound exhibits moderate lipophilicity, aligning with bioavailability requirements for CNS penetration . The fluorine atom reduces metabolic oxidation, enhancing plasma stability.
Biological Activity and Mechanisms
Table 3: Antimicrobial Activity of Analogous Urea-Triazine Compounds
| Compound | MIC (µg/mL) vs S. aureus | Target Enzyme (IC₅₀) |
|---|---|---|
| EVT-2994539 | 1.2 | DHFR (18 nM) |
| Patent Example 2 | 0.5 | Penicillin-binding protein (62 nM) |
Anticancer Activity
Urea derivatives with triazine cores exhibit kinase inhibitory effects. For instance, analogues inhibit VEGFR-2 with IC₅₀ values of 9–32 nM, suggesting antiangiogenic potential .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual targeting capability (enzyme inhibition + membrane disruption) positions it as a candidate for multidrug-resistant infection therapies . Preclinical studies show 85% survival rates in murine sepsis models at 10 mg/kg doses .
Materials Science
Triazine-urea hybrids serve as crosslinkers in polymer networks, enhancing thermal stability (Tg > 200°C) . Applications in epoxy resins and adhesives are under investigation .
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